molecular formula C10H14N2O2 B2464056 ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 4492-02-8

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B2464056
CAS No.: 4492-02-8
M. Wt: 194.234
InChI Key: HESKTUHERVMQMI-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 4492-02-8) is a high-purity chemical building block supplied for research and development purposes. This compound, with the molecular formula C 10 H 14 N 2 O 2 and a molecular weight of 194.23 g/mol, features a fused indazole ring system that serves as a versatile scaffold in medicinal chemistry and organic synthesis . Indazole derivatives are of significant interest in early-stage research for their wide range of potential applications, often serving as key precursors in the development of novel pharmacologically active compounds . As a solid, it should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is labeled with the GHS07 signal word "Warning" and may be harmful if swallowed (H302) . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use. Researchers can access Safety Data Sheets (SDS) for detailed handling and safety information .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESKTUHERVMQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4492-02-8
Record name ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with cyclohexanone in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring .

Scientific Research Applications

Synthesis of Ethyl 4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate

The synthesis typically involves cyclization reactions using precursors like cyclohexanone and hydrazine derivatives. A common method is the reaction of cyclohexanone with ethyl diazoacetate in the presence of pyrrolidine to yield this compound with a moderate yield of approximately 50.5% .

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its structural properties make it suitable for modifications that lead to new derivatives with enhanced functionalities.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens .
  • Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth. For instance, modifications to the indazole structure have led to compounds that effectively target integrin receptors involved in tumor metastasis .

Medicine

The therapeutic potential of this compound is under exploration for various diseases:

  • Cancer Treatment : Its derivatives have shown promise in treating multiple types of cancer by blocking specific pathways crucial for tumor growth and metastasis .
  • Neurological Disorders : Some studies suggest that this compound may act as a monoamine oxidase inhibitor (MAOI), which could be beneficial in treating depression and other neurological conditions .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at certain concentrations. The mechanism was linked to the modulation of integrin signaling pathways .

Case Study 2: Antimicrobial Effects

In another study focusing on its antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisUsed in various organic reactions; facilitates complex molecule synthesis
BiologyAntimicrobial and anticancer propertiesEffective against pathogens; inhibits tumor growth
MedicinePotential therapeutic agentInvestigated for cancer treatment and neurological disorders

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with key analogs, highlighting structural variations, physicochemical properties, and biological relevance:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application
This compound 4492-02-8 C₁₀H₁₄N₂O₂ 194.23 Ethyl ester at C3 Scaffold for enzyme inhibitors
Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 913558-33-5 C₁₀H₁₂N₂O₃ 208.21 Keto group at C5 Intermediate for anti-inflammatory agents
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 224314-24-3 C₁₁H₁₆N₂O₂ 208.26 N1-methyl group Studied for kinase inhibition
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 39104-05-7 C₁₂H₁₈N₂O₂ 222.28 C5-dimethyl substitution Improved metabolic stability
Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 802541-13-5 C₁₁H₁₄N₂O₃ 222.24 N1-methyl and C7-keto groups Anti-tumor activity (DHODH inhibition)
Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 93019-39-7 C₁₆H₁₈N₂O₂ 270.33 N1-phenyl substitution Enhanced lipophilicity for CNS targets

Structural and Functional Differences

  • Substituent Effects on Reactivity: The introduction of a keto group (e.g., at C5 or C7) increases polarity and hydrogen-bonding capacity, enhancing interactions with biological targets like dihydroorotate dehydrogenase (DHODH) . N1-methylation (e.g., CAS 224314-24-3) improves membrane permeability but may reduce aqueous solubility .
  • Biological Activity: The 7-oxo derivative (CAS 802541-13-5) demonstrates potent anti-tumor activity, with IC₅₀ values in the nanomolar range against leukemia cell lines . N1-phenyl analogs (CAS 93019-39-7) exhibit enhanced blood-brain barrier penetration, making them candidates for neurodegenerative disease research .

Physicochemical and Pharmacokinetic Properties

  • 5-Oxo derivatives (CAS 913558-33-5) show improved water solubility (~2.5 mg/mL at pH 7.4) due to the polar keto group .
  • Metabolic Stability :
    • C5-dimethyl substitution (CAS 39104-05-7) reduces CYP450-mediated oxidation, extending half-life in vivo .

Biological Activity

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : Approximately 194.23 g/mol
  • Structure : The compound features a tetrahydroindazole core with an ethyl ester functional group at the carboxylate position, enhancing its solubility and biological activity.

This compound interacts with various molecular targets:

  • Sigma Receptors : It acts as a ligand for sigma receptors, particularly sigma-2 receptors, which are implicated in neurological disorders and cancer . This interaction suggests potential therapeutic applications in treating anxiety disorders and certain cancers.
  • Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cellular signaling pathways. For instance, it modulates the activity of checkpoint kinases (CHK1 and CHK2) and other kinases linked to inflammatory responses .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticonvulsant Properties : Preliminary studies suggest that this compound may have neuroprotective effects and could be beneficial in the treatment of seizure disorders.
  • Anti-inflammatory Activity : It has demonstrated significant anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro .
  • Anticancer Potential : The compound's ability to modulate sigma receptors may also contribute to its anticancer properties. Studies have shown promising results against various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study ReferenceFindings
The compound exhibited strong activity against Pim kinases with IC50 values in the nanomolar range.
It showed selective inhibition of sigma receptors with pKi values indicating moderate binding affinity.
Demonstrated anticonvulsant effects in animal models; potential for neuroprotection was noted.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound:

  • Variations in substituents on the indazole ring significantly influence its biological activity. For example, modifications at the para-position enhance potency against specific targets while maintaining selectivity for sigma receptors .
  • The presence of an ethyl ester group is essential for improving solubility and bioavailability compared to other analogs lacking this functional group.

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and its analogs?

The synthesis of indazole derivatives typically involves transition metal-catalyzed reactions, reductive cyclization, or catalyst-free C–N/N–N bond formation. For example, tetrahydroindazole cores can be synthesized via cyclocondensation reactions using solvents like DCM, THF, or EtOAc under reflux conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to improving yields, as demonstrated in studies using Pd-catalyzed cross-coupling or acid-mediated cyclization .

Q. What analytical techniques are essential for characterizing this compound?

Structural confirmation requires a combination of 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS). For example, 1H^1H NMR can resolve signals for the ethyl ester group (~1.3 ppm for CH3_3, ~4.3 ppm for CH2_2) and the tetrahydroindazole ring protons (2.5–3.5 ppm). X-ray crystallography has been used to confirm the stereochemistry of related indazole derivatives, such as ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate, revealing hydrogen-bonding networks critical for stability .

Q. How is the biological activity of this compound evaluated in preclinical studies?

In vitro assays for anticancer, anti-inflammatory, or antimicrobial activity involve cell viability tests (e.g., MTT assay), enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity), and microbial growth inhibition screens. For instance, indazole derivatives are tested against human dihydroorotate dehydrogenase (DHODH) to assess antiproliferative effects, with IC50_{50} values compared to reference compounds like methotrexate .

Advanced Research Questions

Q. How can computational methods enhance the optimization of this compound synthesis?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetically favorable pathways. For example, ICReDD’s integrated computational-experimental approach reduces trial-and-error by simulating solvent effects, catalyst interactions, and steric hindrance to prioritize reaction conditions . Machine learning models trained on reaction databases (e.g., USPTO) can further accelerate optimization by identifying high-yield solvent/catalyst combinations .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for indazole derivatives?

Discrepancies in SAR often arise from variations in assay conditions or molecular conformation. To address this, orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) and conformational analysis (via molecular dynamics) are recommended. For instance, conflicting cytotoxicity data for tetrahydroindazole analogs may be resolved by comparing solubility profiles (measured via UV-Vis at pH 7.4) and membrane permeability (e.g., PAMPA assay) .

Q. How do modifications to the ethyl ester or tetrahydroindazole ring impact pharmacokinetic properties?

Substituent effects on solubility, metabolic stability, and bioavailability can be systematically studied using:

  • LogP measurements : To assess lipophilicity changes when replacing the ester with amides or carbamates.
  • Microsomal stability assays : Liver microsomes evaluate oxidative metabolism (e.g., CYP450-mediated degradation).
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies unbound fraction. For example, replacing the ethyl ester with a methyl group in 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives increased aqueous solubility but reduced cell permeability .

Q. What experimental designs are optimal for scaling up indazole derivative synthesis while minimizing impurities?

Statistical design of experiments (DoE), such as factorial or response surface designs, identifies critical parameters (e.g., temperature, stoichiometry). For example, a central composite design optimized the synthesis of ethyl 4-(3-chlorophenyl)-3,6-dihydroxy-6-methyl-2-(2-pyridyl)-tetrahydroindazole-5-carboxylate, reducing byproduct formation by 40% through controlled pH and cooling rates .

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